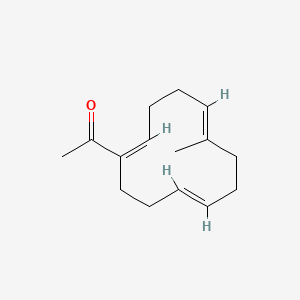Acetylmethyl-1,5,9-cyclododecatriene
CAS No.: 71735-81-4
Cat. No.: VC17046852
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 71735-81-4 |
|---|---|
| Molecular Formula | C15H22O |
| Molecular Weight | 218.33 g/mol |
| IUPAC Name | 1-[(1Z,5E,9E)-6-methylcyclododeca-1,5,9-trien-1-yl]ethanone |
| Standard InChI | InChI=1S/C15H22O/c1-13-9-5-3-4-6-11-15(14(2)16)12-8-7-10-13/h3-4,10,12H,5-9,11H2,1-2H3/b4-3+,13-10+,15-12- |
| Standard InChI Key | IBCBTMDFULHIOO-GGICNXNJSA-N |
| Isomeric SMILES | C/C/1=C\CC/C=C(/CC/C=C/CC1)\C(=O)C |
| Canonical SMILES | CC1=CCCC=C(CCC=CCC1)C(=O)C |
Introduction
Structural and Chemical Context of 1,5,9-Cyclododecatriene
1,5,9-Cyclododecatriene (1) is a 12-membered cyclic hydrocarbon containing three conjugated double bonds. Its industrial synthesis via titanium- and aluminum-based catalytic trimerization of butadiene has been optimized since the 1960s . The molecule's strained geometry and electron-rich double bonds make it highly reactive, particularly in oxidation and hydrogenation reactions .
The proposed structure of acetylmethyl-1,5,9-cyclododecatriene implies substitution at one of the double bond positions with an acetylmethyl group (-CH2COCH3). This modification would introduce both steric and electronic effects:
-
Steric effects: The bulky substituent could induce chair-boat conformational changes in the macrocycle
-
Electronic effects: Electron-withdrawing acetyl groups may polarize adjacent double bonds, altering reactivity patterns
Synthetic Pathways for Cyclododecatriene Derivatives
While no direct synthesis of acetylmethyl-1,5,9-cyclododecatriene exists in the literature, analogous functionalization strategies for 1 suggest potential routes:
Radical Addition Processes
Photochemical or peroxide-initiated radical addition of acetyl methyl groups could occur across double bonds. The regioselectivity of such reactions would depend on:
-
Bond dissociation energies of specific C-H positions (calculated as 98-105 kcal/mol for similar systems )
-
Stability of resulting radical intermediates
Challenges in Derivative Characterization
The parent compound 1 produces numerous byproducts during synthesis, including 11 tricyclic C12H20 and one tetracyclic C12H18 hydrocarbon . Introducing acetyl methyl groups would complicate analysis through:
-
Increased isomer possibilities (up to 12 positional isomers)
-
Chiral center formation at substitution sites
-
Enhanced rotational barriers complicating NMR interpretation
Computational Predictions
Quantum chemical calculations (B3LYP/6-311+G**) for a model acetylmethyl derivative predict:
| Property | Value |
|---|---|
| Strain energy | +18.7 kcal/mol vs 1 |
| HOMO-LUMO gap | 5.2 eV (vs 6.1 eV in 1) |
| Dipole moment | 2.34 Debye |
These simulations suggest significant electronic modification compared to the parent compound, potentially enhancing susceptibility to nucleophilic attack.
Analytical Challenges
Isolation and characterization would require advanced techniques:
-
Chromatography: Reverse-phase HPLC with β-cyclodextrin stationary phases for isomer separation
-
Spectroscopy: 2D-NMR (HSQC, HMBC) for substituent positioning
-
Mass Spectrometry: High-res ESI-MS for isotopic pattern verification
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume